N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine is a complex organic compound that features a unique combination of indole, fluorobenzyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The indole derivative is then subjected to a nucleophilic substitution reaction with a fluorobenzyl halide, typically in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The final step involves the formation of the tetrazole ring. This can be achieved by reacting the intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring elevated temperatures and polar solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole and tetrazole moieties are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity as an anti-inflammatory or anticancer agent, while the tetrazole ring may contribute to its pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring may enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorobenzyl)-1H-indole: Shares the indole and fluorobenzyl moieties but lacks the tetrazole ring.
1H-tetrazole-1,5-diamine: Contains the tetrazole ring but lacks the indole and fluorobenzyl groups.
N-(2-fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of the tetrazole ring.
Uniqueness
N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine is unique due to the combination of its structural features. The presence of both the indole and tetrazole rings, along with the fluorobenzyl group, provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H14FN7 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[(E)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C17H14FN7/c18-15-7-3-1-5-12(15)10-24-11-13(14-6-2-4-8-16(14)24)9-20-25-17(19)21-22-23-25/h1-9,11H,10H2,(H2,19,21,23)/b20-9+ |
InChI Key |
YDXRHZDYRNFFMH-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/N4C(=NN=N4)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NN4C(=NN=N4)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.